N-Methyl-2-[(propan-2-yl)oxy]aniline
Description
N-Methyl-2-[(propan-2-yl)oxy]aniline is a substituted aniline derivative characterized by a methyl group on the nitrogen atom and an isopropoxy group at the ortho position of the aromatic ring. Its molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol. The compound’s structure combines the electron-donating effects of the methyl and isopropoxy groups, influencing its electronic distribution, solubility, and reactivity.
Properties
CAS No. |
516497-62-4 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
N-methyl-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C10H15NO/c1-8(2)12-10-7-5-4-6-9(10)11-3/h4-8,11H,1-3H3 |
InChI Key |
CQHFCDRPDIYPOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-Methyl-2-[(propan-2-yl)oxy]aniline with structurally related aniline derivatives, highlighting differences in substituents, molecular properties, and reactivity.
Key Findings:
Electronic Effects :
- The isopropoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing -OCF₃ in N-Methyl-2-(trifluoromethoxy)aniline . This difference impacts reactivity in electrophilic substitution reactions.
- Thioether groups (e.g., in ’s compound) introduce stronger resonance effects compared to alkoxy groups, altering redox properties .
Solubility and Stability: N-(propan-2-yl)aniline () lacks the methoxy group, resulting in lower polarity and solubility in non-polar solvents compared to the target compound . Fluorinated analogs (e.g., ) exhibit enhanced thermal stability due to strong C-F bonds .
Synthetic Routes :
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